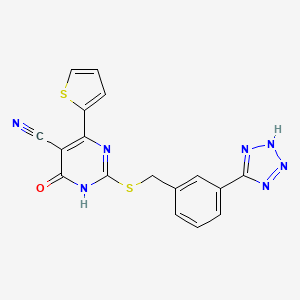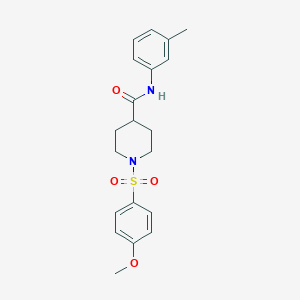
TES-991
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TES-991 is a potent and selective inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This enzyme plays a crucial role in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various metabolic processes. This compound has shown significant potential in increasing intracellular NAD+ levels, which is beneficial for mitochondrial function and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
TES-991 can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a thiophene derivative, followed by the introduction of a tetrazole moiety. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
TES-991 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Scientific Research Applications
TES-991 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of ACMSD in NAD+ biosynthesis.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Potential therapeutic applications in conditions related to NAD+ deficiency, such as nonalcoholic fatty liver disease and acute kidney injury.
Industry: Utilized in the development of new drugs targeting metabolic pathways .
Mechanism of Action
TES-991 exerts its effects by inhibiting the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. This inhibition leads to an increase in intracellular NAD+ levels, which in turn enhances mitochondrial function and overall cellular health. The compound also shows inhibition of cytochrome P450 2C19, suggesting a possible involvement of the tetrazole motif in this interaction .
Comparison with Similar Compounds
TES-991 can be compared with other ACMSD inhibitors, such as TES-1025. Both compounds are potent inhibitors of ACMSD and have shown similar effects in increasing NAD+ levels and enhancing mitochondrial function. this compound is unique in its specific molecular structure and its selective inhibition of cytochrome P450 2C19 .
List of Similar Compounds
Properties
IUPAC Name |
6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQAPTULMMFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)


![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2989921.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2989922.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2989926.png)
![4,6,11-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2989927.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)
![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)
![1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2989931.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)
![4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989933.png)
